molecular formula C16H18BrN3 B2464547 1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine CAS No. 512164-34-0

1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine

Cat. No.: B2464547
CAS No.: 512164-34-0
M. Wt: 332.245
InChI Key: OTZYWAILPKQROF-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C16H18BrN3 It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with 2-pyridylmethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine is unique due to its specific combination of a 4-bromophenyl group and a pyridin-2-ylmethyl group attached to the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(4-bromophenyl)-pyridin-2-ylmethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3/c17-14-6-4-13(5-7-14)16(15-3-1-2-8-19-15)20-11-9-18-10-12-20/h1-8,16,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYWAILPKQROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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